

(-)-cis-Myrtanamine: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery

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Compound of Interest

Compound Name: (-)-cis-Myrtanamine

Cat. No.: B8811052

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-cis-Myrtanamine is a chiral amine derived from the natural monoterpene (-)- β -pinene. Its rigid bicyclic structure and inherent chirality make it a valuable building block in asymmetric synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, CAS number, and molecular structure. Furthermore, it details its significant applications, including its use as a precursor for chiral ligands in catalytic processes and as a key intermediate in the synthesis of pharmacologically active molecules, particularly cannabinoid receptor 2 (CB2) antagonists. Detailed summaries of experimental protocols and relevant biological pathways are presented to support its application in research and development.

Chemical Identity and Properties

(-)-cis-Myrtanamine is a primary amine featuring the pinane scaffold. Its stereochemistry is crucial for its applications in asymmetric synthesis.

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 73522-42-6 to the (-)-cis-isomer of Myrtanamine[1][2]. It is important to distinguish this from other related CAS

numbers; for instance, CAS 38235-68-6 is often associated with the racemic cis-(+/-)-Myrtanamine.

Molecular Structure:

- Molecular Formula: C₁₀H₁₉N[1][2]
- IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine[3]
- SMILES: CC1(C)[C@@]2([H])CC--INVALID-LINK--([H])[C@@]1(C2)[H]
- InChI Key: SYJBFPCQIJQYNV-CIUDSAMLSA-N

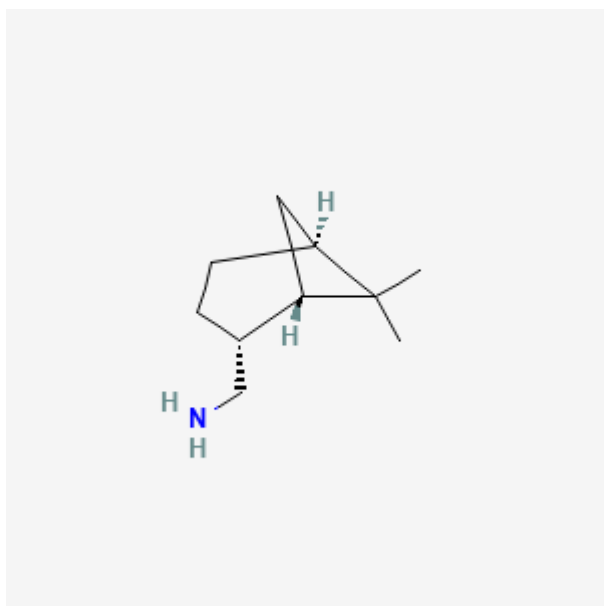


Figure 1: 2D Molecular Structure of **(-)-cis-Myrtanamine**.

Physicochemical Data

A summary of the key physicochemical properties of **(-)-cis-Myrtanamine** is provided in Table 1. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Weight	153.26 g/mol	[1]
Appearance	Liquid	
Boiling Point	94-99 °C at 27 mmHg	
Density	0.915 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.4877	
Optical Activity ([α] _{22/D})	-30.5° (neat)	
Flash Point	78 °C (172.4 °F) - closed cup	

Safety and Handling

(-)-cis-Myrtanylamine is classified as a hazardous substance. Proper safety precautions must be observed during its handling and storage.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][5].
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended[5].
- Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 8A (Combustible corrosive hazardous materials)[4].

Key Applications in Research and Development

The chiral nature of **(-)-cis-Myrtanylamine** makes it a valuable starting material for several advanced chemical applications.

Synthesis of Chiral Ligands for Asymmetric Catalysis

(-)-cis-Myrtanamine serves as a reactant for the preparation of chiral ligands used in transition-metal-catalyzed asymmetric synthesis. A notable example is its use in synthesizing N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), a bidentate diimine ligand. Such ligands can form complexes with transition metals to catalyze reactions with high stereoselectivity.

Precursor for Cannabinoid Receptor (CB2) Modulators

In the field of drug discovery, **(-)-cis-Myrtanamine** is utilized as a building block for the synthesis of imidazole derivatives that have been identified as potent and selective antagonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is a significant therapeutic target for various pathologies, including inflammatory and neurodegenerative diseases, due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor.

Development of Chiral Catalysts for Mannich Reactions

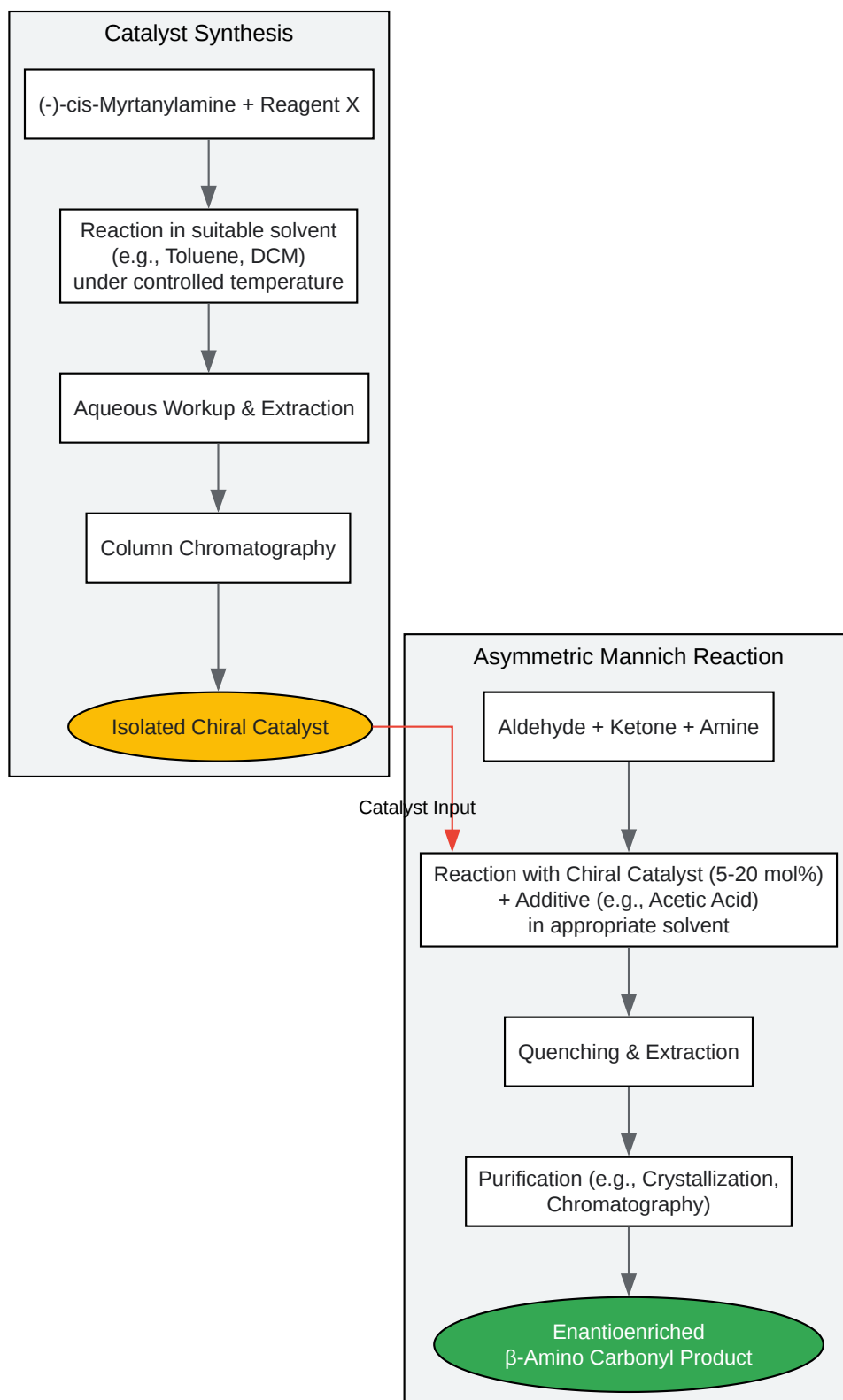
The amine is also used to prepare chiral catalysts for asymmetric three-component Mannich reactions. This reaction is a fundamental carbon-carbon bond-forming method for producing β -amino carbonyl compounds, which are key intermediates for synthesizing a wide array of pharmaceuticals and natural products. The stereocenter in the myrtanamine backbone is instrumental in inducing the desired stereochemistry in the final product.

Experimental Protocols and Methodologies

This section provides a generalized workflow for the key applications of **(-)-cis-Myrtanamine** based on published methodologies. Specific reaction conditions may require optimization.

General Workflow for Synthesis of a Chiral Catalyst for Asymmetric Mannich Reaction

The following diagram outlines a typical experimental workflow for the synthesis and application of a chiral catalyst derived from **(-)-cis-Myrtanamine** for an asymmetric Mannich reaction.



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Caption: General workflow for catalyst synthesis and application.

Methodology Summary:

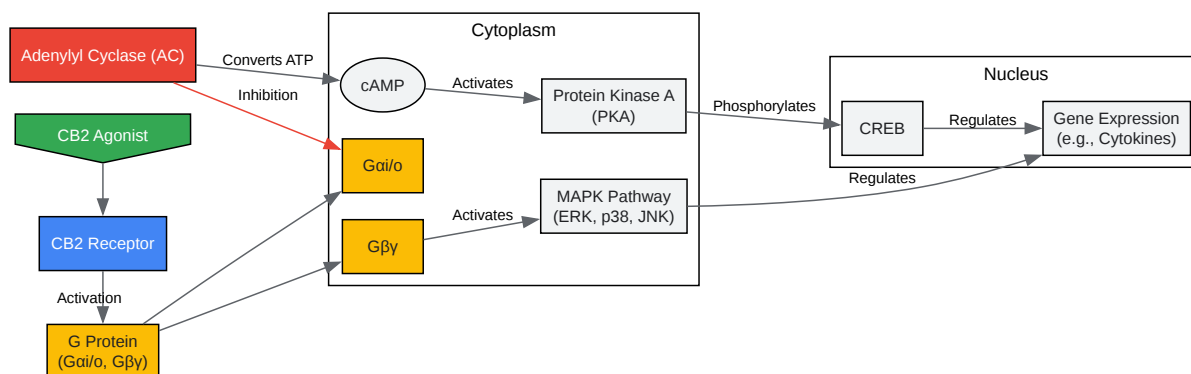
- **Catalyst Synthesis:** **(-)-cis-Myrtanamine** is reacted with a suitable electrophile (Reagent X) in an appropriate solvent.
- **Reaction Monitoring:** The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically using column chromatography, to yield the pure chiral catalyst.
- **Asymmetric Mannich Reaction:** The synthesized catalyst is then employed in the three-component reaction between an aldehyde, a ketone, and an amine. The reaction is often carried out in the presence of an additive, such as a weak acid.
- **Analysis:** The final product's yield, diastereoselectivity, and enantiomeric excess are determined using methods like NMR spectroscopy and chiral HPLC.

Biological Context: The Cannabinoid Receptor 2 (CB2) Signaling Pathway

Derivatives of **(-)-cis-Myrtanamine** have been developed as modulators of the CB2 receptor. Understanding the CB2 signaling pathway is crucial for the rational design and development of such therapeutic agents. The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells.

CB2 Receptor Activation and Downstream Signaling

Upon binding of an agonist (such as the endogenous ligand 2-AG or a synthetic modulator), the CB2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. The primary signaling cascade involves the Gai/o subunit, but coupling to Gas has also been reported.



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Caption: Simplified CB2 receptor signaling pathway.

Pathway Description:

- **Ligand Binding:** A CB2 agonist binds to the receptor on the cell surface.
- **G Protein Activation:** The activated CB2 receptor catalyzes the exchange of GDP for GTP on the Gα subunit of the associated G protein, causing the dissociation of the Gai/o and Gβγ subunits[6][7].
- **Gai/o-mediated Pathway:** The Gai/o subunit inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA)[6].
- **Gβγ-mediated Pathway:** The free Gβγ subunit can activate other signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK[6].
- **Cellular Response:** The modulation of these pathways ultimately affects the phosphorylation of transcription factors like CREB and regulates the expression of genes involved in

inflammation, cell migration, and apoptosis, leading to the immunomodulatory effects of CB2 activation[2][8]. In some systems, coupling to G α s can occur, leading to stimulation of cAMP production[7][8].

Conclusion

(-)-cis-Myrtanamine stands out as a versatile and valuable chiral amine for advanced applications in chemistry and pharmacology. Its rigid, stereochemically defined structure provides an excellent platform for the design of chiral catalysts and ligands for asymmetric synthesis. Furthermore, its role as a key intermediate in the development of selective CB2 receptor modulators highlights its importance in modern drug discovery programs targeting inflammatory and neurodegenerative disorders. The information and protocols summarized in this guide are intended to facilitate its effective use by researchers and scientists in the field.

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